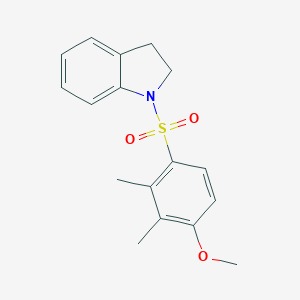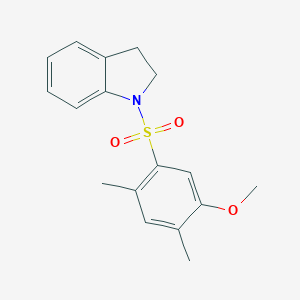
N-(5-chloro-2-pyridinyl)-2-ethoxy-5-isopropylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-pyridinyl)-2-ethoxy-5-isopropylbenzenesulfonamide, also known as sulcotrione, is a selective herbicide that is widely used in agriculture. It is a member of the sulfonylurea family of herbicides, which are known for their high potency and low toxicity. Sulcotrione has been found to be effective against a wide range of weeds, including grasses and broadleaf weeds.
作用机制
Sulcotrione works by inhibiting the enzyme acetolactate synthase, which is involved in the biosynthesis of the branched-chain amino acids isoleucine, leucine, and valine. This inhibition leads to a disruption in the normal metabolic processes of the plant, ultimately resulting in its death. Sulcotrione is highly selective for plants, as the enzyme acetolactate synthase is not present in animals.
Biochemical and physiological effects:
The biochemical and physiological effects of N-(5-chloro-2-pyridinyl)-2-ethoxy-5-isopropylbenzenesulfonamide are well-documented. As mentioned earlier, N-(5-chloro-2-pyridinyl)-2-ethoxy-5-isopropylbenzenesulfonamide inhibits the enzyme acetolactate synthase, which leads to a disruption in the normal metabolic processes of the plant. This disruption can lead to a range of effects, including stunted growth, chlorosis, and eventually death. In addition, N-(5-chloro-2-pyridinyl)-2-ethoxy-5-isopropylbenzenesulfonamide has been found to have a low impact on non-target organisms, making it an environmentally friendly herbicide.
实验室实验的优点和局限性
Sulcotrione has several advantages for use in lab experiments. It is highly potent, meaning that only small amounts are needed to achieve the desired effect. It is also highly selective for plants, meaning that it can be used to study the effects of acetolactate synthase inhibition on plant growth and development without affecting other organisms. However, N-(5-chloro-2-pyridinyl)-2-ethoxy-5-isopropylbenzenesulfonamide does have some limitations. It is not effective against all weeds, and some weeds have developed resistance to sulfonylurea herbicides. In addition, N-(5-chloro-2-pyridinyl)-2-ethoxy-5-isopropylbenzenesulfonamide has a relatively short half-life in the environment, which can limit its effectiveness in field applications.
未来方向
There are several future directions for research on N-(5-chloro-2-pyridinyl)-2-ethoxy-5-isopropylbenzenesulfonamide. One area of interest is the development of new sulfonylurea herbicides that are effective against weeds that have developed resistance to current herbicides. Another area of interest is the study of the effects of sulfonylurea herbicides on non-target organisms, including soil microorganisms and insects. Finally, there is interest in the development of new formulations of sulfonylurea herbicides that are more effective and environmentally friendly.
合成方法
The synthesis of N-(5-chloro-2-pyridinyl)-2-ethoxy-5-isopropylbenzenesulfonamide involves the reaction of 2-ethoxy-5-isopropylbenzenesulfonyl chloride with 5-chloro-2-pyridinamine in the presence of a base. The resulting sulfonylurea is then purified by recrystallization. The yield of the synthesis is typically high, and the purity of the final product is also high.
科学研究应用
Sulcotrione has been extensively studied in the field of weed science. It has been found to be effective against a wide range of weeds, including those that are resistant to other herbicides. Sulcotrione has also been found to have a low impact on non-target organisms, making it an environmentally friendly herbicide. In addition, N-(5-chloro-2-pyridinyl)-2-ethoxy-5-isopropylbenzenesulfonamide has been used as a tool in plant physiology research to study the role of the enzyme acetolactate synthase in plant growth and development.
属性
产品名称 |
N-(5-chloro-2-pyridinyl)-2-ethoxy-5-isopropylbenzenesulfonamide |
|---|---|
分子式 |
C16H19ClN2O3S |
分子量 |
354.9 g/mol |
IUPAC 名称 |
N-(5-chloropyridin-2-yl)-2-ethoxy-5-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C16H19ClN2O3S/c1-4-22-14-7-5-12(11(2)3)9-15(14)23(20,21)19-16-8-6-13(17)10-18-16/h5-11H,4H2,1-3H3,(H,18,19) |
InChI 键 |
YXPAAOVESZYQDF-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NC2=NC=C(C=C2)Cl |
规范 SMILES |
CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NC2=NC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]indoline](/img/structure/B224775.png)







![1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-5-nitro-2-methyl-1H-imidazole](/img/structure/B224833.png)

![1-[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]-2-propyl-1H-imidazole](/img/structure/B224854.png)


![1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B224865.png)